molecular formula C10H7N3OS2 B5837618 2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate

2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate

Cat. No.: B5837618
M. Wt: 249.3 g/mol
InChI Key: PMYSZBAGBQYSAY-UHFFFAOYSA-N
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Description

2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate is a heterocyclic compound containing both nitrogen and sulfur atoms This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate typically involves the reaction of 2-aminobenzothiazole with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with thiocyanate sources such as ammonium thiocyanate in the presence of a suitable catalyst or under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiocyanate derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfides, respectively .

Scientific Research Applications

2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the benzothiazole scaffold and the thiocyanate group.

Properties

IUPAC Name

(2-acetamido-1,3-benzothiazol-6-yl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS2/c1-6(14)12-10-13-8-3-2-7(15-5-11)4-9(8)16-10/h2-4H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYSZBAGBQYSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5 cm3 of acetic anhydride are added dropwise to 7 cm3 of pyridine at 20° C. After 5 min, 1 g of 2-amino-6-thiocyanatobenzothiazole (commercial) is added. The yellow suspension is stirred for 4 h and then concentrated to dryness under vacuum. The residue is made into a paste in ethyl ether. The insoluble material is isolated by filtration, to give 1.1 g of 2-(acetylamino)-1,3-benzothiazol-6-ylthiocyanate in the form of a yellow solid, the characteristics of which are as follows:
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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